3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole
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Overview
Description
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Piperazine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceutical drugs .
Preparation Methods
The synthesis of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves multiple steps, including the formation of the indole and piperazine rings. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For the indole moiety, various synthetic routes have been developed, including the Fischer indole synthesis and the Bartoli indole synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceutical drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole and piperazine derivatives:
Indole-3-acetic acid: A plant hormone with various biological activities.
N-[4-(4-ISOPROPYLPIPERAZINO)PHENYL]-3-METHYLBENZENECARBOXAMIDE: Another piperazine derivative with pharmaceutical applications.
1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl: A compound with similar structural features.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H23N3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-9-7-18(8-10-19)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,7-10,12H2,1-2H3 |
InChI Key |
NARZHCAAZXBIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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